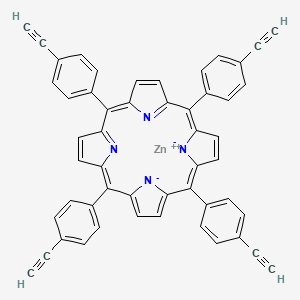

Zn (II) meso-Tetra(4-ethynylphenyl)porphine

Description

These derivatives share a common porphyrin core but differ in the functional groups attached to the meso-positions, which critically influence their electronic properties, solubility, and applications. For example:

Properties

Molecular Formula |

C52H28N4Zn |

|---|---|

Molecular Weight |

774.2 g/mol |

IUPAC Name |

zinc;5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin-22,23-diide |

InChI |

InChI=1S/C52H28N4.Zn/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39;/h1-4,9-32H;/q-2;+2 |

InChI Key |

ISPRAZFRFDRHKK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#C)C8=CC=C(C=C8)C#C)C9=CC=C(C=C9)C#C)[N-]3.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Adler-Longo Condensation Method

The Adler-Longo reaction remains the most widely adopted approach for TEP synthesis. This method involves acid-catalyzed condensation of 4-ethynylbenzaldehyde and pyrrole in a high-boiling solvent. As detailed in a 2020 study, 4-ethynylbenzaldehyde and pyrrole undergo condensation in propionic acid at 140°C under reflux, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction mixture is purified via flash column chromatography on silica gel, yielding TEP as a purple solid in 38% yield. This moderate yield is consistent with the statistical challenges of forming symmetrically substituted porphyrins.

Critical Parameters:

Alternative Synthetic Routes

While the Adler-Longo method dominates, modifications have been explored:

-

Lindsey Method: A two-step process involving dipyrromethane intermediates, though less common for ethynyl-substituted porphyrins due to steric hindrance.

-

Microwave-Assisted Synthesis: Reduces reaction time but risks decomposition of sensitive ethynyl groups.

Metallation with Zinc(II) Salts

Metallation of TEP with zinc(II) ions is a high-yielding process, typically employing zinc acetate in polar solvents.

Standard Metallation Protocol

A 2020 study reports stirring TEP with zinc(II) acetate dihydrate in a dichloromethane (DCM)/methanol mixture (3:1 v/v) at room temperature for 4 hours. The reaction progresses to >95% conversion, as monitored by ultraviolet-visible (UV-Vis) spectroscopy, which shows a shift in the Soret band from 418 nm (TEP) to 425 nm (ZnTEP). The product is isolated by solvent evaporation, yielding ZnTEP in 98% purity after washing with hexane.

Reaction Conditions:

Solvent and Temperature Effects

Comparative studies reveal that dimethylformamide (DMF) at 150°C accelerates metallation to 1–2 hours but risks ethynyl group degradation. Methanol/chloroform mixtures at 65°C offer a balance between speed and stability, achieving 90–95% yields.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

UV-Vis Spectroscopy:

| Compound | λ_max (nm) | ε (L·mol⁻¹·cm⁻¹) | Band Assignment |

|---|---|---|---|

| TEP | 418, 515 | 2.1×10⁵, 1.8×10⁴ | Soret, Q-bands |

| ZnTEP | 425, 551 | 2.3×10⁵, 2.0×10⁴ | Soret, Q-bands |

¹H NMR (CDCl₃):

-

TEP: δ 8.87 (s, 8H, β-pyrrole), 8.11 (d, 8H, aryl-H), 4.20 (s, 4H, ethynyl-H).

-

ZnTEP: δ 8.95 (s, 8H, β-pyrrole), 8.14 (d, 8H, aryl-H), ethynyl protons absent due to diamagnetic shielding.

FTIR:

Comparative Analysis of Synthetic Methods

Yield Optimization

| Method | TEP Yield | ZnTEP Yield | Solvent |

|---|---|---|---|

| Adler-Longo + DCM/MeOH | 38% | 98% | Propionic acid, DCM/MeOH |

| Lindsey + DMF | 26% | 92% | CH₂Cl₂, DMF |

| Microwave-Assisted | 22% | 85% | Propionic acid |

Chemical Reactions Analysis

Types of Reactions: Zn (II) meso-Tetra(4-ethynylphenyl)porphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the zinc ion.

Reduction: Reduction reactions can alter the electronic properties of the porphyrin ring.

Substitution: The ethynyl groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the ethynyl groups under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc porphyrin oxides, while substitution reactions can produce various functionalized porphyrins .

Scientific Research Applications

Catalysis

Zn (II) meso-Tetra(4-ethynylphenyl)porphine is utilized as a catalyst in various organic reactions. Its unique structural properties allow it to facilitate chemical transformations effectively.

Biological Imaging

The compound serves as a probe for biological imaging due to its fluorescence properties. It can be used to visualize cellular processes and track biomolecules in live cells.

Photodynamic Therapy

The compound exhibits significant potential in photodynamic therapy (PDT). Upon light activation, it generates singlet oxygen, which can induce cytotoxic effects on cancer cells. This application is particularly promising for targeted cancer treatments.

Materials Science

In materials science, this compound is explored for developing advanced materials such as sensors and optoelectronic devices. Its unique electronic properties make it suitable for these applications.

Case Study 1: Photodynamic Therapy Efficacy

Research has shown that this compound exhibits high phototoxicity against various cancer cell lines when activated by specific wavelengths of light. For instance, studies demonstrated an IC50 value as low as 0.4 µM against A2780 human cancer cells under red light irradiation . This indicates its effectiveness as a potential therapeutic agent in PDT.

Case Study 2: Biological Imaging Applications

In biological imaging studies, the compound has been successfully employed to visualize cellular structures due to its fluorescent characteristics. It has been utilized in tracking biomolecules within living cells, providing insights into cellular processes and interactions.

Case Study 3: Catalytic Applications

This compound has been explored as a catalyst in organic reactions, demonstrating enhanced reactivity compared to other porphyrin derivatives due to its unique ethynyl substituents. This property allows it to act as a building block for metal-organic frameworks, showcasing its versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of Zn (II) meso-Tetra(4-ethynylphenyl)porphine involves its ability to interact with various molecular targets through coordination chemistry. The zinc ion can coordinate with different ligands, altering the electronic properties of the porphyrin ring and enabling it to participate in various catalytic and photochemical processes . The ethynyl groups enhance the compound’s ability to form stable complexes with other molecules, facilitating its use in diverse applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic behavior of Zn(II) porphyrins is highly dependent on meso-substituents. Key comparisons include:

Key Insight : Carboxyphenyl and sulfonatophenyl derivatives prioritize solubility and catalytic/biological activity, while pyridyl groups favor DNA binding. Ethynylphenyl substituents (if synthesized) might bridge optoelectronic and catalytic applications due to enhanced conjugation.

Solubility and Aggregation Behavior

Substituents dictate solubility and self-assembly:

- ZnTCPP : Carboxyl groups enable solubility in polar aprotic solvents (e.g., DMF, DMSO) and facilitate 2D self-assembly into MOFs .

- ZnTMPyP : Cationic N-methylpyridyl groups confer water solubility, critical for biomedical applications like photodynamic antimicrobial therapy .

- ZnTPPS4 : Anionic sulfonate groups ensure water compatibility, ideal for photodynamic therapy (PDT) .

Catalysis and Energy

- ZnTCPP : Integrated into MOFs (e.g., PCN-222) for CO₂ reduction and H₂ production due to carboxyl-Zr coordination .

- ZnTMPyP: Limited catalytic use but excels in light-activated DNA cleavage for anticancer studies .

- Ethynylphenyl analog : Could enhance charge transport in organic photovoltaics, similar to ZnTPP derivatives in .

Material Science

- ZnTCPP : Forms MOFs with high dye selectivity and photocatalytic activity .

- Ethynylphenyl variant : Hypothetically suited for covalent organic frameworks (COFs) or conductive polymers due to ethynyl-mediated crosslinking.

Photophysical Properties

- ZnTCPP : Absorption peaks at ~420 nm (Soret band) and ~550 nm (Q-bands), with fluorescence used in imaging .

- ZnTMPyP : Red-shifted absorption due to cationic substituents; used in energy transfer studies .

- Ethynylphenyl analog : Expected to exhibit broader absorption (extended conjugation) and higher exciton mobility, akin to Zn-phthalocyanines in .

Biological Activity

Zn (II) meso-Tetra(4-ethynylphenyl)porphine is a synthetic porphyrin compound that has garnered attention for its diverse biological activities, particularly in photodynamic therapy (PDT), antimicrobial properties, and potential applications in cancer treatment. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the coordination of zinc ions with a porphyrin framework that includes ethynylphenyl substituents. The compound's structure enhances its photophysical properties, making it suitable for various biological applications. Characterization techniques such as UV-visible spectroscopy and fluorescence measurements are commonly employed to assess its properties.

Photodynamic Therapy (PDT)

Mechanism of Action:

this compound acts as a photosensitizer in PDT, where it absorbs light and generates reactive oxygen species (ROS) upon irradiation. This process can induce apoptosis in cancer cells and has been shown to have significant cytotoxic effects under light exposure.

Cytotoxicity Studies:

Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values as low as 0.4 µM against A2780 human ovarian cancer cells when irradiated with red light at wavelengths greater than 600 nm .

| Cell Line | IC50 Value (µM) | Light Condition |

|---|---|---|

| A2780 | 0.4 | Irradiated with red light |

| Non-small cell lung cancer (NSCLC) | 75 | Irradiated with 420 nm light |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound shows enhanced antibacterial activity under light irradiation compared to dark conditions. For example, the minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) was significantly lower when the compound was irradiated.

| Microorganism | MIC (µg/mL) | Condition |

|---|---|---|

| MRSA | 69.42 | Irradiated |

| Pseudomonas aeruginosa | 54.71 | Irradiated |

Case Studies

-

Anticancer Efficacy:

A study demonstrated that this compound effectively induced apoptosis in A2780 cells through ROS generation upon light exposure. The compound's ability to localize within mitochondrial compartments enhances its therapeutic efficacy by targeting critical cellular pathways involved in cancer progression . -

Antimicrobial Applications:

In another investigation, the compound was tested against various bacterial strains, showing a marked increase in activity when exposed to light. This highlights its potential use in photodynamic antimicrobial therapy, particularly for resistant strains .

Research Findings

Recent studies have focused on the optimization of this compound derivatives to enhance their biological activity. Modifications to the porphyrin structure have been shown to improve both photophysical properties and biological efficacy.

- Fluorescence Properties: The compound exhibits significant fluorescence emission, which is beneficial for imaging applications in biological systems .

- Reactive Oxygen Species Production: The efficiency of singlet oxygen production () is crucial for its effectiveness in PDT, with reported values indicating strong performance relative to other photosensitizers .

Q & A

Q. What are the critical steps in synthesizing Zn(II) meso-Tetra(4-ethynylphenyl)porphine, and how does the ethynyl substituent influence the reaction?

The synthesis typically involves a condensation reaction between pyrrole and 4-ethynylbenzaldehyde under acidic conditions, followed by metalation with Zn(II) salts. Key steps include:

- Purification : Chromatographic separation to isolate the porphyrin macrocycle, as ethynyl groups may introduce steric hindrance during cyclization.

- Metalation : Use of Zn(OAc)₂ in DMF under reflux to ensure complete incorporation of the Zn(II) center .

The ethynyl group enhances π-conjugation and may enable click chemistry for post-synthetic modifications, unlike carboxyphenyl or sulfonatophenyl analogs .

Q. Which spectroscopic techniques are essential for characterizing Zn(II) meso-Tetra(4-ethynylphenyl)porphine?

- UV-Vis Spectroscopy : Expect a Soret band (~420 nm) and Q-bands (500–650 nm); ethynyl groups may redshift absorption due to extended conjugation .

- NMR : Ethynyl protons appear as sharp singlets (~3 ppm for C≡C-H), while pyrrolic protons are deshielded (~8–9 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₄₈H₂₈N₄Zn⁺ requires m/z ~764.1) .

Q. How does the solubility of Zn(II) meso-Tetra(4-ethynylphenyl)porphine compare to carboxyphenyl-substituted analogs?

The ethynyl group reduces polarity, limiting solubility in polar solvents like water. It is soluble in DMF, DMSO, or THF, whereas carboxyphenyl derivatives (e.g., ZnTCPP) exhibit better aqueous solubility due to ionizable COOH groups .

Advanced Research Questions

Q. How does Zn(II) meso-Tetra(4-ethynylphenyl)porphine compare to other porphyrins in photodynamic therapy (PDT) applications?

- ROS Generation : The ethynyl group may enhance intersystem crossing (ISC) efficiency, increasing singlet oxygen (¹O₂) yield. Compare using electron paramagnetic resonance (EPR) with TEMP traps .

- DNA Cleavage Assays : Test against plasmid DNA (e.g., pBR322) via agarose gel electrophoresis under laser irradiation; ethynyl-substituted porphyrins may show higher cleavage efficiency than sulfonatophenyl analogs .

Q. What strategies optimize the integration of Zn(II) meso-Tetra(4-ethynylphenyl)porphine into metal-organic frameworks (MOFs)?

- Coordination vs. Covalent Bonding : Ethynyl groups enable covalent attachment to azide-functionalized MOF nodes via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), unlike carboxylate-based coordination in Al-PMOF .

- Porosity Analysis : Use BET surface area measurements to assess framework stability after functionalization .

Q. How can DFT/TDDFT studies elucidate the electronic structure of Zn(II) meso-Tetra(4-ethynylphenyl)porphine?

Q. How should researchers resolve contradictions in reported photostability data for ethynyl-substituted porphyrins?

Q. What methodologies assess the sensing capabilities of Zn(II) meso-Tetra(4-ethynylphenyl)porphine for gases like O₂ or CO?

- Luminescence Quenching : Monitor emission intensity changes in deaerated vs. O₂-saturated solutions; ethynyl groups may enhance sensitivity via triplet-state interactions .

- Surface Immobilization : Functionalize quartz crystal microbalance (QCM) sensors with porphyrin monolayers to detect CO binding through frequency shifts .

Methodological Notes

- Safety : Handle ethynyl-substituted porphyrins in well-ventilated hoods; avoid prolonged skin contact (refer to SDS guidelines for analogous compounds) .

- Data Reproducibility : Document solvent purity, metalation efficiency (via ICP-MS), and substituent orientation (single-crystal XRD if available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.